molecular formula C12H17NO B1405110 1-(4-Propylpyridin-3-yl)butan-1-one CAS No. 142505-14-4

1-(4-Propylpyridin-3-yl)butan-1-one

Cat. No. B1405110
M. Wt: 191.27 g/mol
InChI Key: XUFRAXUUQAGAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Propylpyridin-3-yl)butan-1-one is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI code for 1-(4-Propylpyridin-3-yl)butan-1-one is 1S/C12H17NO/c1-3-5-10-7-8-13-9-11(10)12(14)6-4-2/h7-9H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(4-Propylpyridin-3-yl)butan-1-one is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Antimicrobial and Antifungal Applications

The compound 1-(4-Propylpyridin-3-yl)butan-1-one, due to its structural similarity with various pyridinium derivatives, may be implicated in antimicrobial and antifungal applications. For instance, Fadda et al. (2016) synthesized quaternary ammonium salts with pyridyl functional groups, including 3-(2 or 4-arylpyridinium-1-yl)propane or butane-1-sulfonate, which demonstrated notable antimicrobial and antifungal activities. The study found that compound 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate exhibited high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Kinetics and Mechanism of Gas-phase Thermolysis

In the study of gas-phase thermolysis of benzotriazole derivatives, Dib et al. (2004) explored the synthesis and pyrolysis of compounds structurally similar to 1-(4-Propylpyridin-3-yl)butan-1-one. The study provided insights into the kinetics and mechanisms of gas-phase thermolysis of these compounds, presenting essential data on Arrhenius pre-exponential factors and activation energies (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

Anticancer Activities

Rathinamanivannan et al. (2019) synthesized a new series of compounds structurally related to 1-(4-Propylpyridin-3-yl)butan-1-one. These compounds, specifically 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives, underwent in silico and in vitro studies to assess their antimicrobial and anticancer activities. The research highlights the potential of these compounds in medicinal applications, particularly in combating bacterial infections and cancer (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).

Fungicidal Activity

A study by Tian et al. (2022) on isopropyl carbamate diastereomers, which share structural similarities with 1-(4-Propylpyridin-3-yl)butan-1-one, revealed significant fungicidal activities against Phytophthora capsici. The research underscores the potential use of structurally similar compounds in developing fungicides with high efficacy (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2022).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

1-(4-propylpyridin-3-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-5-10-7-8-13-9-11(10)12(14)6-4-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFRAXUUQAGAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NC=C1)C(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propylpyridin-3-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Propylpyridin-3-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Propylpyridin-3-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Propylpyridin-3-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Propylpyridin-3-yl)butan-1-one
Reactant of Route 5
1-(4-Propylpyridin-3-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Propylpyridin-3-yl)butan-1-one

Citations

For This Compound
1
Citations
B Maurer, A Hauser - Chimia, 1992 - chimia.ch
New Pyridine Derivatives from Essential Oils Page 1 FORSCHUNG 93 CHIMIA 4~ (1992) Nr, 4 (Aprill Chimia 46 (1992) 93-95 © Schweiz. Chemiker- Verband; ISSN 0009-4293 New …
Number of citations: 9 chimia.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.